

Dugesin C CAS number and molecular formula

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Compound of Interest

Compound Name: *Dugesin C*

Cat. No.: *B12402956*

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Dugesin C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dugesin C is a neo-clerodane diterpenoid isolated from the plant *Salvia dugesii*. As a member of the extensive family of terpenoids, **Dugesin C** represents a molecule of interest for its potential, yet largely unexplored, biological activities. This technical guide provides a comprehensive summary of the available scientific data on **Dugesin C**, including its chemical properties, biological evaluation, and the methodologies employed for its isolation.

Chemical Properties

Dugesin C is characterized by a complex carbocyclic system typical of neo-clerodane diterpenoids. Its chemical identity has been established through spectroscopic methods, primarily mass spectrometry and nuclear magnetic resonance.

Property	Value	Source
CAS Number	1403505-97-4	MedchemExpress[1]
Molecular Formula	C ₂₀ H ₂₂ O ₄	Deduced from MS and NMR data[2]
Molecular Weight	338 g/mol	Based on EIMS molecular ion peak at m/z 338[2]
Class	neo-Clerodane Diterpenoid	[2]
Source Organism	Salvia dugesii	[2][3]
Appearance	White amorphous powder	[2]

Biological Activity

Dugesin C has been evaluated for a range of biological activities, including anti-feedant, cytotoxic, and antiviral properties. The currently available data indicates the following:

- **Cytotoxicity:** In a screening against a panel of human tumor cell lines (HepG2, CNE, Hela, and NCI-H460), **Dugesin C** did not exhibit promising antitumor activity, with an IC₅₀ value greater than 20 μM[2].
- **Antiviral Activity:** While **Dugesin C** was tested for its in vitro anti-influenza activity, the study reported that a related compound, Dugesin F, was the only one among the tested isolates to show significant inhibitory effects against the influenza virus FM1 strain[2][3]. Specific antiviral data for **Dugesin C** has not been published.
- **Anti-feedant Activity:** **Dugesin C** was among the compounds from *Salvia dugesii* evaluated for anti-feedant properties. However, the study highlighted weak activity for other compounds and did not specify the results for **Dugesin C**[2].

Further research is required to fully elucidate the pharmacological profile of **Dugesin C**.

Experimental Protocols

The isolation of **Dugesin C** was reported as part of a systematic phytochemical investigation of *Salvia dugesii*. The general methodology is outlined below.

Plant Material and Extraction:

- The aerial parts of *Salvia dugesii* were collected, air-dried, and powdered.
- The powdered plant material was extracted with acetone at room temperature.
- The resulting crude extract was concentrated under reduced pressure.

Fractionation and Isolation:

- The crude acetone extract was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone.
- Fractions were collected and monitored by thin-layer chromatography (TLC).
- Similar fractions were combined based on their TLC profiles.
- The combined fractions containing the compounds of interest were further purified using repeated column chromatography over silica gel and Sephadex LH-20.
- This multi-step chromatographic process led to the isolation of **Dugesin C** as a white amorphous powder[2].

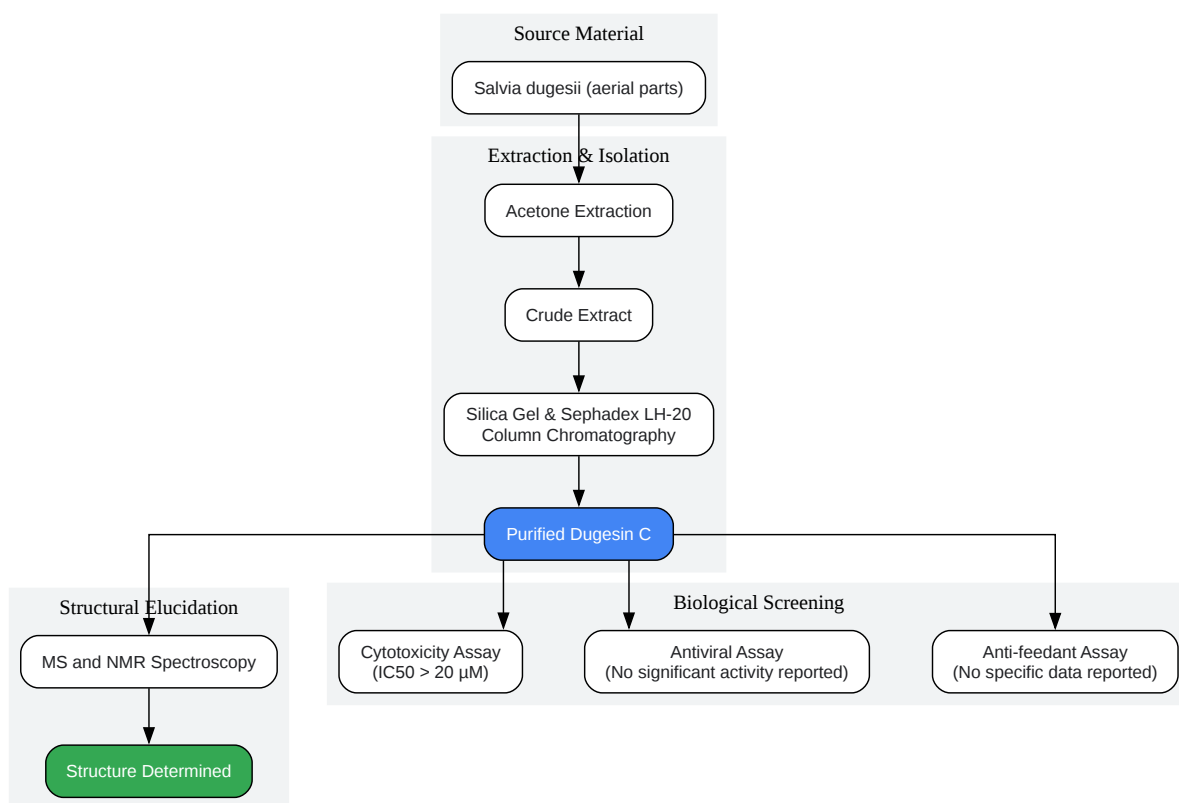
Structural Elucidation:

The structure of **Dugesin C** was determined through comprehensive spectroscopic analysis, including:

- Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) was used to determine the molecular weight from the molecular ion peak[2].
- Nuclear Magnetic Resonance (NMR): 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC, ROESY) NMR experiments were conducted to establish the connectivity and relative stereochemistry of the molecule[2].

Logical Workflow for Dugesin C Investigation

The following diagram illustrates the general workflow from the plant source to the initial biological screening of **Dugesin C**.



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Caption: Workflow for the isolation and initial bio-screening of **Dugesin C**.

Conclusion

Dugesin C is a structurally characterized neo-clerodane diterpenoid from *Salvia dugesii*. While initial screenings for cytotoxic and antiviral activities have not revealed significant potential, the complex nature of its chemical structure warrants further investigation. Future research could explore its effects on other biological targets and signaling pathways, potentially uncovering novel pharmacological applications. The detailed isolation protocol provides a foundation for obtaining this compound for further studies.

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